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Compound of Interest

Compound Name: Geninthiocin

CAS No.: 158792-27-9

Cat. No.: B130505 Get Quote

Executive Summary
Geninthiocin is a macrocyclic thiopeptide antibiotic belonging to the Berninamycin-like

subclass. Characterized by a highly modified peptide backbone, its structure is defined by a

central nitrogen-containing heterocycle (pyridine) that anchors a 35-membered macrocyclic

ring. The molecule is a Ribosomally Synthesized and Post-translationally Modified Peptide

(RiPP), distinguished by its high content of dehydroalanine (Dha) residues, thiazole/oxazole

rings, and a unique hydroxy-valine moiety.

This guide dissects the chemical architecture of Geninthiocin, elucidating the causal link

between its rigid scaffold and its potent inhibition of bacterial protein synthesis via the 50S

ribosomal subunit.

Part 1: Chemical Constitution and Architecture
The Core Scaffold
The defining feature of Geninthiocin is its tetra-substituted pyridine core. Unlike the

dehydropiperidine core found in thiostrepton, Geninthiocin (like Berninamycin) possesses a

fully aromatic pyridine ring formed via an aza-[4+2] cycloaddition of two dehydroalanine

residues during biosynthesis.

Macrocycle Size: 35-membered ring.
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Central Heterocycle: Pyridine-2,3,6-tricarboxylic acid derivative (functionally bridging the

macrocycle and the tail).

Peptide Classification: Series d Thiopeptide (Berninamycin-type).

Residue Composition and Connectivity
The Geninthiocin scaffold is constructed from a precursor peptide that undergoes extensive

post-translational modification. The mature structure contains the following key motifs:

Structural Motif Chemical Identity Function / Structural Role

Central Core Tetra-substituted Pyridine
Rigid scaffold anchor; formed

from Dha cycloaddition.

Heterocycles Thiazoles (x3), Oxazoles (x2)

Derived from Cysteine and

Threonine/Serine; provide

planarity and rigidity.

Unsaturation Dehydroalanine (Dha)

Multiple residues (typically 3-

4); reactive Michael acceptors;

critical for tipA induction.

Modified AA -Hydroxy-L-Valine (HyVal)

Distinguishes Geninthiocin

from Val-geninthiocin; provides

H-bond donor capability.

C-Terminal Tail Dehydroalanine-rich amide

Essential for ribosome binding

affinity; protrudes from the

core.

Topology Diagram
The following diagram illustrates the connectivity of the Geninthiocin scaffold, mapping the

flow from the N-terminal tail through the pyridine core and around the macrocycle.
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Figure 1: Topological connectivity of the Geninthiocin scaffold. The central pyridine core

anchors the macrocyclic loop and the reactive tail.

Part 2: Stereochemistry and Conformation[1]
Absolute Configuration
The stereochemical centers in Geninthiocin are derived from the chiral pool of proteinogenic

amino acids, preserved or inverted during modification.

Amino Acid Backbone: Predominantly L-configuration (S-stereocenters).

Hydroxy-Valine (HyVal): The specific hydroxylation at the

-position introduces a chiral center, typically assigned as (2S, 3R) based on biosynthetic
homology with Berninamycin.

Thiazoles/Oxazoles: These are achiral planar units, but their orientation relative to the

macrocycle creates atropisomerism (restricted rotation), locking the molecule into a specific

3D conformer essential for binding the ribosomal cleft.

Conformational Rigidity
The abundance of

-hybridized centers (pyridine, thiazoles, oxazoles, dehydroalanines) confers exceptional rigidity
to the molecule.

Planarity: The heterocycles force segments of the macrocycle into planar arrangements.
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Solubility: The high degree of unsaturation and lack of ionizable side chains contribute to

poor aqueous solubility, a common challenge in thiopeptide drug development.

Part 3: Biosynthetic Context (Structural Logic)[2]
Understanding the biosynthesis explains the "why" of the structure. Geninthiocin is a RiPP

(Ribosomally Synthesized and Post-translationally Modified Peptide).[1][2]

Precursor Peptide: A genetically encoded linear peptide (Leader + Core).

Cyclodehydration: YcaO-domain proteins cyclize Cysteine and Serine/Threonine residues

into thiazolines and oxazolines.

Dehydrogenation: Flavin-dependent oxidases convert these into aromatic thiazoles and

oxazoles.

Dehydration: Serine residues are dehydrated to Dehydroalanine (Dha).[3]

[4+2] Cycloaddition: The hallmark step where two Dha residues undergo a hetero-Diels-

Alder reaction to form the central pyridine ring, closing the macrocycle.
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Figure 2: Biosynthetic logic flow. The complex structure self-assembles via enzymatic

modification of a linear precursor.

Part 4: Mechanism of Action & SAR
Ribosomal Targeting
Geninthiocin targets the 50S ribosomal subunit, specifically the GTPase-associated center

(GAC).

Binding Site: It binds to the cleft between the L11 ribosomal protein and the 23S rRNA

(helices 43/44).
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Inhibition Mode: By sterically obstructing the binding of Elongation Factor G (EF-G) or EF-Tu,

it prevents ribosomal translocation. The rigid macrocycle acts as a "wedge," locking the

ribosome.

Structure-Activity Relationship (SAR)
Macrocycle Size: The 35-membered ring is critical for fitting the L11 cleft. Expansion or

contraction results in loss of activity.

Dehydroalanine Tail: The "tail" region interacts with the rRNA phosphate backbone. Chemical

reduction of the tail (saturating the Dha double bonds) typically reduces potency.

TipA Induction: Geninthiocin is a potent inducer of the tipA promoter in Streptomyces. This

activity is linked to the covalent modification of the TipA protein by the reactive

dehydroalanine residues (Michael addition).

Part 5: Analytical Characterization
For researchers isolating or synthesizing Geninthiocin, the following analytical signatures are

diagnostic.

Mass Spectrometry (MS)
Molecular Formula:

(Geninthiocin A).

Ionization: ESI-MS typically shows

and

.

Fragmentation:

Loss of water (

Da) is common due to hydroxy groups.
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Peptide bond cleavage is restricted due to the cyclic nature; fragmentation often occurs at

the tail or specific exocyclic residues.

Nuclear Magnetic Resonance (NMR)
NMR:

Vinyl Protons: Distinct signals for dehydroalanine vinyl protons (

5.0 - 6.5 ppm).

Aromatic Region: Thiazole/Oxazole ring protons (

7.5 - 8.5 ppm).

Pyridine Core: Singlet or coupled signals depending on substitution pattern, typically

downfield (

8.0+ ppm).

NMR:

Carbonyls: Amide carbonyls (

160-175 ppm).

Heterocycles: Distinct signals for C=N and C-S carbons.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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